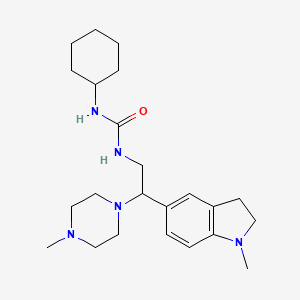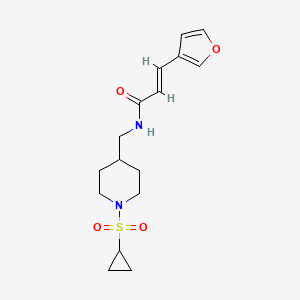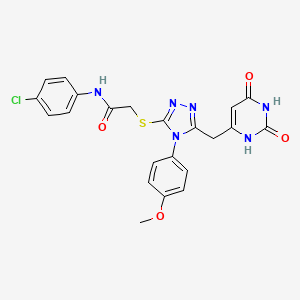![molecular formula C16H20N6O4 B2785066 methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1013968-63-2](/img/structure/B2785066.png)
methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry due to their various biological activities . The compound also contains a purine group, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines including substituted purines and their tautomers, are involved in many biological processes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, compounds containing pyrazole and purine groups have good thermal stability and are soluble in polar organic solvents .Scientific Research Applications
Potential Carcinostatics
Methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate and related compounds have been studied for their potential as carcinostatic agents. The synthesis and properties of potential inhibitors targeting the adenylosuccinate synthetase and adenylosuccinate lyase system have been explored, highlighting the significance of purinyl derivatives in the biosynthesis of adenosine monophosphate (AMP) (Wanner et al., 1978).
Antioxidant and Anti-inflammatory Properties
Research has also delved into the antioxidant and anti-inflammatory properties of derivatives of this compound. These compounds have been synthesized and assessed for their potential in mitigating oxidative stress and inflammation, which are key factors in various diseases. The study found that certain derivatives exhibit significant antioxidant activity, comparable to or exceeding that of reference compounds like Trolox, suggesting their utility in further pharmacological investigations (Кorobko et al., 2018).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a subject of interest in the field. For example, the extension of sugar chains through enolate addition to methyl derivatives has been studied, providing insights into the synthesis of higher-carbon sugars and the potential for application in various chemical syntheses (Horton & Liav, 1972).
Marine Antioxidants
Compounds from seaweeds with similar structures have been investigated for their antioxidant properties, particularly in the context of food chemistry and preservation. The study of such compounds has led to the identification of potent antioxidants that can enhance the storage stability of polyunsaturated fatty acid concentrates, which is crucial for the food industry (Chakraborty & Joseph, 2018).
Heterocyclic Synthesis
The role of this compound in heterocyclic synthesis has been explored, with studies focusing on the creation of pyran, pyridine, and pyridazine derivatives. Such research contributes to the development of new synthetic pathways and the discovery of novel compounds with potential applications in medicinal chemistry and drug design (Mohareb et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxopurin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4/c1-6-20-12-13(17-15(20)22-10(3)7-9(2)18-22)19(4)16(25)21(14(12)24)8-11(23)26-5/h7H,6,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSXQMDNLTVDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


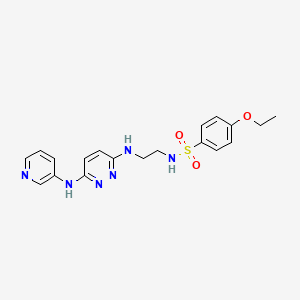
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2784985.png)

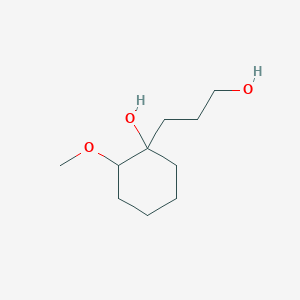
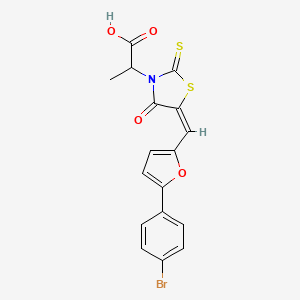
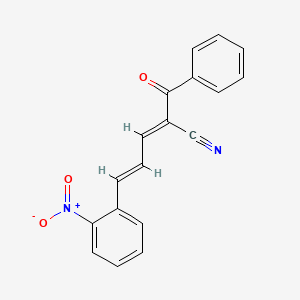
![4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid](/img/no-structure.png)
![Ethyl 5-[2-[(2,4-dichlorobenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2784997.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2784998.png)
![(2E)-1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(furan-3-yl)prop-2-en-1-one](/img/structure/B2785000.png)
